molecular formula C37H40AuClN2 B8181863 (7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride

(7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride

Cat. No.: B8181863
M. Wt: 745.1 g/mol
InChI Key: MOMIWNJQOLXVEQ-UHFFFAOYSA-M
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Description

(7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride is a complex organometallic compound It features a gold(III) center coordinated to a bulky acenaphthoimidazolylidene ligand, which is further substituted with diisopropylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride typically involves the following steps:

    Ligand Synthesis: The acenaphthoimidazolylidene ligand is synthesized by reacting acenaphthenequinone with an appropriate amine, followed by cyclization and subsequent alkylation with diisopropylphenyl groups.

    Gold Coordination: The ligand is then reacted with a gold(III) precursor, such as gold(III) chloride, under inert conditions to form the desired gold(III) complex.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride can undergo various chemical reactions, including:

    Oxidation: The gold(III) center can be oxidized to higher oxidation states under specific conditions.

    Reduction: The compound can be reduced to gold(I) or gold(0) species using suitable reducing agents.

    Substitution: Ligand exchange reactions can occur, where the chloride ligand is replaced by other ligands such as phosphines or thiolates.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like peroxides or halogens.

    Reduction: Reducing agents such as sodium borohydride or hydrazine.

    Substitution: Ligands like triphenylphosphine or thiolates in the presence of a base.

Major Products

    Oxidation: Higher oxidation state gold complexes.

    Reduction: Gold(I) or gold(0) species.

    Substitution: New gold complexes with different ligands.

Scientific Research Applications

(7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and cycloadditions.

    Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to interact with biological molecules and inhibit tumor growth.

    Material Science: It is explored for its electronic properties and potential use in the development of new materials.

Mechanism of Action

The mechanism of action of (7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride involves its interaction with molecular targets such as DNA or proteins. The gold(III) center can coordinate to nucleophilic sites on these biomolecules, leading to inhibition of their function. This interaction can trigger apoptotic pathways in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    (N-Heterocyclic Carbene)gold(III) Complexes: These compounds have similar structures but different ligands.

    Gold(III) Chloride Complexes: Other gold(III) complexes with different ligands.

Uniqueness

(7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride is unique due to its bulky acenaphthoimidazolylidene ligand, which provides steric protection to the gold center and enhances its stability. This makes it particularly effective in catalytic applications and as a potential therapeutic agent.

Properties

IUPAC Name

[7,9-bis[2,6-di(propan-2-yl)phenyl]acenaphthyleno[1,2-d]imidazol-8-ylidene]-chlorogold
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2.Au.ClH/c1-22(2)27-15-11-16-28(23(3)4)34(27)38-21-39(35-29(24(5)6)17-12-18-30(35)25(7)8)37-32-20-10-14-26-13-9-19-31(33(26)32)36(37)38;;/h9-20,22-25H,1-8H3;;1H/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMIWNJQOLXVEQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C3=C(C4=CC=CC5=C4C3=CC=C5)N(C2=[Au]Cl)C6=C(C=CC=C6C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40AuClN2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

745.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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